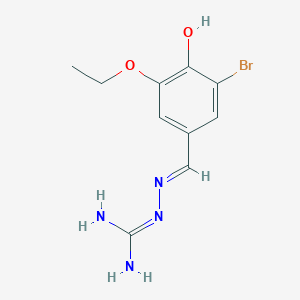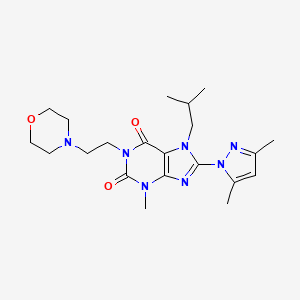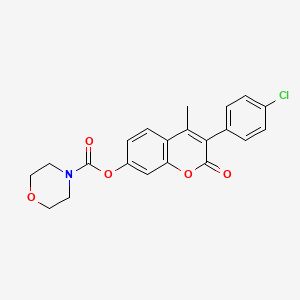![molecular formula C19H16ClNOS B2894047 1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone CAS No. 400074-54-6](/img/structure/B2894047.png)
1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is also known as 1-{2-[(4-chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone . It has a molecular formula of C19H16ClNOS and a molecular weight of 341.85444 .
Molecular Structure Analysis
The 3D structure of a similar compound was confirmed by single-crystal X-ray diffraction . Hirshfeld surface analysis indicated that H…H, C-H…C, C-H…Cl and especially C-H…N hydrogen bond interactions are the primary contributors to the intermolecular stabilization in the crystal .科学的研究の応用
Alzheimer’s Disease Research
This compound has been studied for its potential role in the treatment of Alzheimer’s disease. Researchers have synthesized derivatives that act as multimodal monoamine oxidase-B and cholinesterase inhibitors . These enzymes are significant targets in Alzheimer’s therapy, and inhibitors can help increase neurotransmitter levels in the brain, potentially improving cognitive function.
Antimicrobial Activity
Some derivatives of this compound have shown promise as antimicrobial agents. The structural motif of the compound provides a scaffold that can be modified to target various microbial pathways . This could lead to the development of new antibiotics or antiseptics.
Cancer Therapy
The compound’s derivatives have been explored for their antiproliferative properties, particularly against certain cancer cell lines. By inhibiting key pathways in cancer cells, these derivatives could contribute to the development of novel cancer treatments .
Neuroprotective Agents
Researchers have investigated the neuroprotective potential of this compound’s derivatives. They could serve as ligands for N-methyl-D-aspartate receptors and voltage-gated calcium channels, which are important in neurodegenerative disorders .
Metabolic Disorders
The compound has been part of studies related to metabolic disorders, such as diabetes. Derivatives have been evaluated for their hypoglycemic activities, which could lead to new treatments for managing blood sugar levels .
Inflammation and Pain Management
Due to its potential anti-inflammatory properties, this compound could be used in the development of treatments for chronic pain and inflammatory diseases. By modulating the body’s inflammatory response, it could provide relief for patients suffering from these conditions .
特性
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4-methylquinolin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNOS/c1-12-16-5-3-4-6-17(16)21-19(18(12)13(2)22)23-11-14-7-9-15(20)10-8-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWDCYPPJSDNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

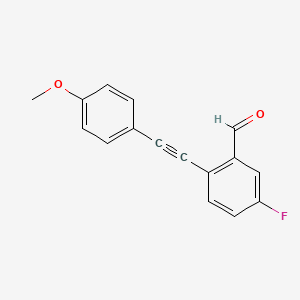
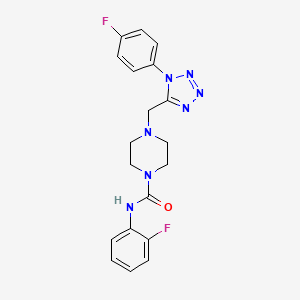
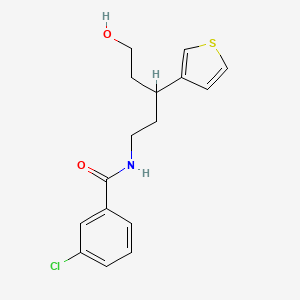
![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2893970.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2893971.png)
![6-(2-Methoxyphenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2893973.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2893975.png)
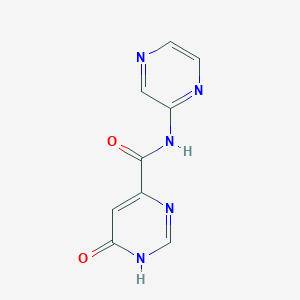
![N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2893977.png)

